molecular formula C25H27NO5 B4549210 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4549210
M. Wt: 421.5 g/mol
InChI Key: AXPPOSDLYTYXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and ethoxyphenyl groups

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research is conducted on its potential pharmacological properties, including its effects on various biological pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Preparation Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione include other tetrahydroquinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-4-31-18-8-5-15(6-9-18)19-14-24(28)26-20-11-17(12-21(27)25(19)20)16-7-10-22(29-2)23(13-16)30-3/h5-10,13,17,19H,4,11-12,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPPOSDLYTYXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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